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molecular formula C5H8Cl4GeO B8663480 2-Methyl-3-(trichlorogermyl)butanoyl chloride CAS No. 95681-81-5

2-Methyl-3-(trichlorogermyl)butanoyl chloride

Cat. No. B8663480
M. Wt: 298.6 g/mol
InChI Key: IAORDJBFFZZXKB-UHFFFAOYSA-N
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Patent
US04748187

Procedure details

28.0 g (0.1 mol) of 2-methyl-3-(trichlorogermyl)butanoic acid was treated with 100 ml of thionyl chloride and then distilled under reduced pressure to obtain 27.0 g (yield: 90.4%) of 2-methyl-3-(trichlorogermyl)-butanoyl chloride as a light yellow fraction having a boiling point of 99° to 100° C./6 mmHg.
Name
2-methyl-3-(trichlorogermyl)butanoic acid
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([Ge:8]([Cl:11])([Cl:10])[Cl:9])[CH3:7])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>>[CH3:1][CH:2]([CH:6]([Ge:8]([Cl:11])([Cl:10])[Cl:9])[CH3:7])[C:3]([Cl:14])=[O:4]

Inputs

Step One
Name
2-methyl-3-(trichlorogermyl)butanoic acid
Quantity
28 g
Type
reactant
Smiles
CC(C(=O)O)C(C)[Ge](Cl)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)Cl)C(C)[Ge](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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